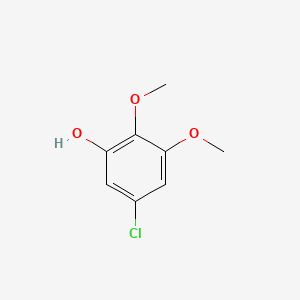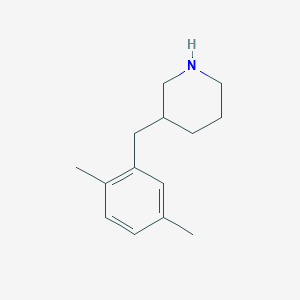
3-(2,5-Dimethylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The use of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines in neutral reaction conditions has also been demonstrated to be effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylbenzyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethylbenzyl)piperidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . Additionally, they can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-(2,5-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,5-dimethylbenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its therapeutic potential in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Clé InChI |
WGYMXTVADRHIHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


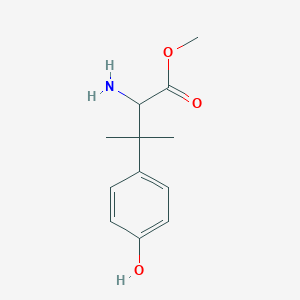
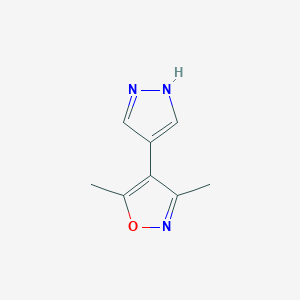
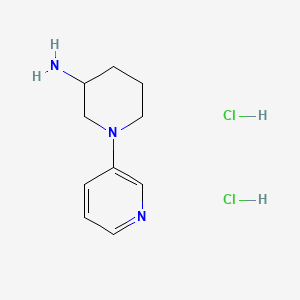


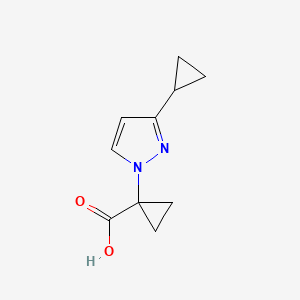
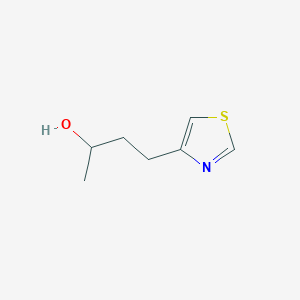
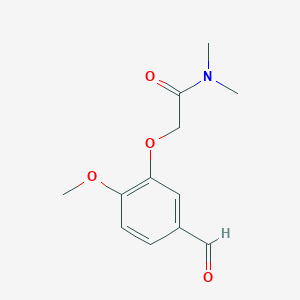
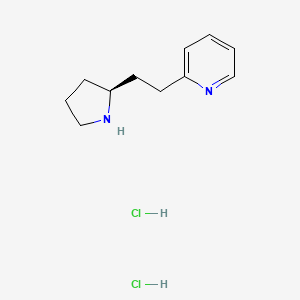
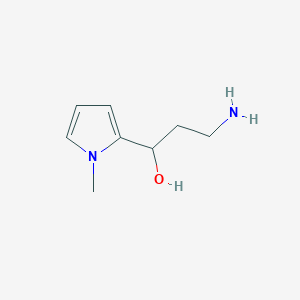
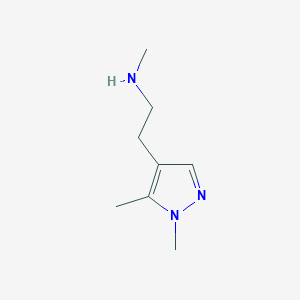
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
